

Identifying potential off-target effects of AVE 0991 in experiments.

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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B15572711 Get Quote

Technical Support Center: AVE 0991

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE 0991. The information is designed to help identify and address potential off-target effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is AVE 0991 and what is its primary mechanism of action?

A1: AVE 0991 is a non-peptide, orally active agonist of the Mas receptor, which is the receptor for Angiotensin-(1-7) (Ang-(1-7)).[1][2][3] It mimics the biological effects of Ang-(1-7), which are often counter-regulatory to the actions of Angiotensin II (Ang II).[4][5][6] The primary mechanism of action involves binding to the Mas receptor and activating downstream signaling pathways that lead to effects such as vasodilation, anti-inflammatory responses, and anti-proliferative effects.[5][7]

Q2: How specific is AVE 0991 for the Mas receptor?

A2: AVE 0991 demonstrates high specificity for the Mas receptor. Studies have shown that it competes with Ang-(1-7) for the same binding site on the Mas receptor.[1][7] Its effects are significantly reduced or abolished in Mas receptor-deficient mice, further supporting its specificity.[7][8][9] While it shows minimal direct binding to Angiotensin II type 1 (AT1) or type 2



(AT2) receptors, some of its in vivo effects can be modulated by antagonists of these receptors, suggesting potential indirect interactions or "cross-talk" between these signaling pathways.[8] [9][10]

Q3: What are the known downstream signaling pathways activated by AVE 0991?

A3: Activation of the Mas receptor by AVE 0991 initiates several downstream signaling cascades. Notably, it stimulates the production of nitric oxide (NO).[1][7][11] Other reported downstream pathways include the modulation of p38 MAPK and Akt signaling, which are involved in inflammatory responses.[7] Depending on the cell type and context, pathways involving PI3K/Akt, NADPH oxidase (NOX), and others may also be activated.[4]

Troubleshooting Guide: Identifying Potential Off- Target Effects

Q4: My results with AVE 0991 are inconsistent or unexpected. What could be the cause?

A4: Inconsistent results can arise from several factors. Consider the following:

- Compound Stability and Solubility: Ensure that AVE 0991 is properly dissolved and stored. It
 is soluble in alkaline water solutions, DMSO, or ethanol.[12] Degradation of the compound
 can lead to loss of activity.
- Cell Line/Animal Model Variability: The expression of the Mas receptor and interacting
 partners (like AT1 and AT2 receptors) can vary significantly between different cell lines and
 animal models. This can lead to different responses to AVE 0991.
- Potential for Receptor Cross-Talk: Although AVE 0991 is specific for the Mas receptor, its
 downstream effects can sometimes be influenced by the activity of the AT1 and AT2
 receptors.[8][9][10] The overall state of the renin-angiotensin system in your experimental
 model could therefore impact the outcome.

Q5: I am observing effects that seem to be mediated by Angiotensin II receptors (AT1 or AT2), even though I am using a specific Mas receptor agonist. Why might this be happening?

A5: This is a critical observation that may point towards receptor cross-talk or functional antagonism rather than a direct off-target binding of AVE 0991. Here's what might be occurring:



- Receptor Dimerization: G-protein coupled receptors, including the Mas, AT1, and AT2
 receptors, can form heterodimers. This dimerization can lead to functional interactions where
 activation of one receptor influences the signaling of the other.
- Functional Antagonism: The signaling pathways activated by Mas can counteract the
 pathways activated by AT1. For example, Mas-mediated NO production can lead to
 vasodilation, opposing AT1-mediated vasoconstriction.[5] Blockade of AT1 or AT2 receptors
 might therefore alter the net effect of AVE 0991.
- Indirect Systemic Effects: In vivo, the effects of AVE 0991 on one organ system could lead to systemic changes that indirectly involve AT1 or AT2 receptor signaling in another system.

To investigate this, you can use specific AT1 and AT2 receptor antagonists, such as Losartan (for AT1) or PD123319 (for AT2), in conjunction with AVE 0991 to see if the unexpected effects are blocked.

Q6: I am seeing cytotoxicity at higher concentrations of AVE 0991. Is this a known issue?

A6: Yes, some studies have reported cell death with daily or high-concentration treatments of AVE 0991 in certain cell lines.[4][13] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. If cytotoxicity is observed, consider reducing the concentration or using a single-treatment regimen instead of repeated daily treatments.[13]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of AVE 0991

Parameter	Value	Cell/Tissue Type	Reference
IC50 (vs. [125I]-Ang- (1-7))	21 ± 35 nM	Bovine Aortic Endothelial Cells	[1]
IC50 (vs. [125I]-Ang- (1-7))	4.75 x 10-8 M (47.5 nM)	Mas-transfected COS cells	[2][9][10]

Table 2: Effective Concentrations of AVE 0991 in In Vitro Experiments



Effect	Concentration	Cell Type	Reference
NO and O2- Release	10 μΜ	Bovine Aortic Endothelial Cells	[1][11]
Reduced Cell Motility	0.1 - 10 μΜ	Breast Cancer Cell Lines	[13]
Reduced Cell Proliferation	0.1 - 10 μΜ	MCF10A and MDA- MB-231 cells	[4][13]

Table 3: Dosages of AVE 0991 in In Vivo Experiments

Animal Model	Dosage	Route of Administration	Effect	Reference
Mice (Colitis Model)	1 - 40 mg/kg/day	Intraperitoneal (i.p.)	Reduced colitis severity	[7]
Mice (Acute Renal Injury)	9.0 mg/kg	Subcutaneous (s.c.)	Renoprotective effects	[14]
Rats (Liver Cirrhosis)	Not specified	Oral gavage	Decreased portal pressure	[5]
Aged Rats (dNCR model)	0.9 mg/kg	Intranasal	Reduced neuroinflammatio n	[12]
Mice (Water- loaded)	0.58 nmol/g	Intraperitoneal (i.p.)	Antidiuretic effect	[2][8][9][10]

Experimental Protocols

Protocol 1: In Vitro Competition Binding Assay

This protocol is adapted from studies characterizing the binding of AVE 0991 to the Mas receptor.[1][10]



- Cell Culture: Culture Mas-transfected cells (e.g., COS or CHO cells) or primary cells known to express the Mas receptor (e.g., bovine aortic endothelial cells) to near confluence in appropriate media.
- Membrane Preparation (Optional): For membrane binding assays, homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane fraction in a binding buffer.
- Binding Reaction: In a 96-well plate, add the cell suspension or membranes.
- Add a constant concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)).
- Add increasing concentrations of unlabeled AVE 0991 or unlabeled Ang-(1-7) (for a positive control).
- Incubate at 4°C for 60-90 minutes.
- Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.
- Detection: Measure the bound radioactivity using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value.

Protocol 2: Troubleshooting Off-Target Effects Using Receptor Antagonists

This workflow helps to determine if unexpected effects of AVE 0991 are mediated by AT1 or AT2 receptors.

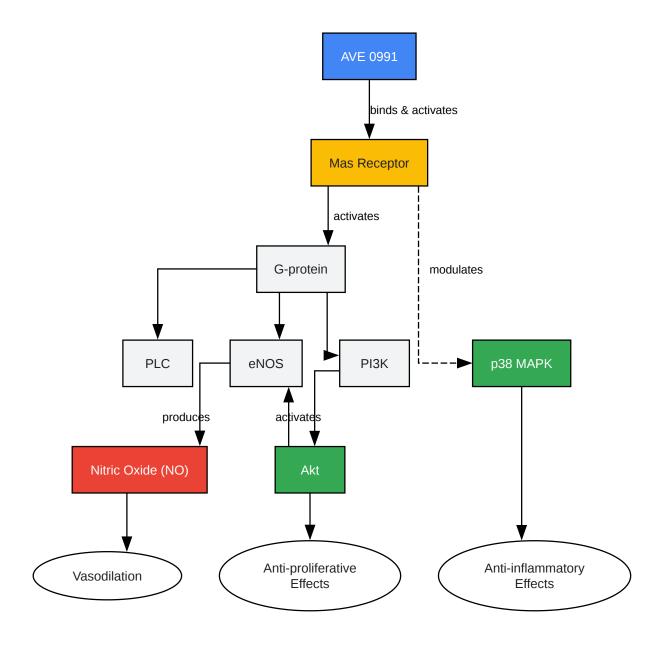
- Experimental Setup: Prepare your standard experimental model (e.g., cell culture, isolated tissue).
- Group Allocation:
 - Group 1: Vehicle control.
 - Group 2: AVE 0991 alone.



- Group 3: AT1 antagonist (e.g., Losartan) alone.
- Group 4: AT2 antagonist (e.g., PD123319) alone.
- Group 5: AVE 0991 + AT1 antagonist.
- Group 6: AVE 0991 + AT2 antagonist.
- Pre-incubation: Add the AT1 or AT2 antagonist to the respective groups and incubate for a sufficient time (e.g., 30-60 minutes) to ensure receptor blockade before adding AVE 0991.
- Treatment: Add AVE 0991 to the appropriate groups.
- Measurement: Measure your endpoint of interest (e.g., NO production, protein phosphorylation, cell migration).
- Analysis:
 - If the effect of AVE 0991 is blocked or significantly reduced by the AT1 or AT2 antagonist, it suggests an involvement of these receptors in the observed response.
 - If the antagonists have no effect on the action of AVE 0991, it supports the conclusion that the effect is mediated primarily through the Mas receptor in your system.

Visualizations

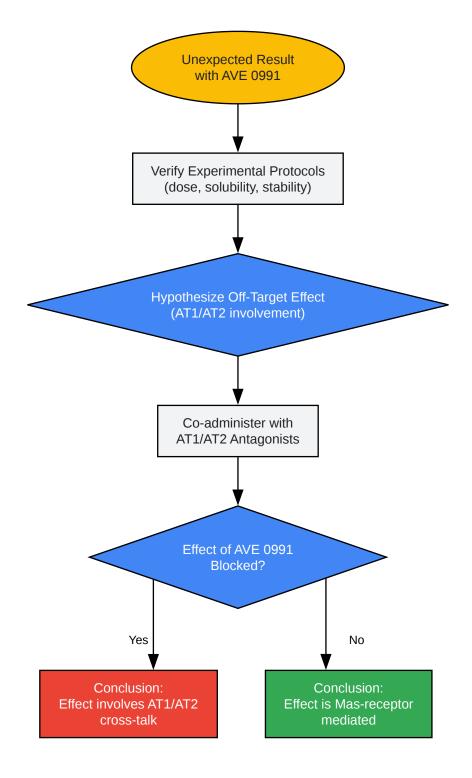




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Caption: Simplified signaling pathway of AVE 0991 via the Mas receptor.





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